ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide
ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide
Brand Name:
Vulcanchem
CAS No.:
130466-20-5
VCID:
VC20785118
InChI:
InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1
SMILES:
CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C
Molecular Formula:
C20H28O3
Molecular Weight:
316.4 g/mol
ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide
CAS No.: 130466-20-5
Cat. No.: VC20785118
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130466-20-5 |
|---|---|
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | (4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
| Standard InChI | InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1 |
| Standard InChI Key | APBWFLZKYHYLIC-QOSLBHJFSA-N |
| Isomeric SMILES | CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C |
| SMILES | CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C |
| Canonical SMILES | CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator